Sobetirome
Overview
Description
Sobetirome is a synthetic thyromimetic compound that selectively binds to the thyroid hormone receptor beta (TRβ) over the thyroid hormone receptor alpha (TRα). It has been investigated for its potential therapeutic applications in treating dyslipidemia, obesity, and other metabolic disorders. This compound’s ability to preferentially accumulate in the liver and stimulate hepatic pathways without causing harmful side effects makes it a promising candidate for cholesterol-lowering therapies .
Mechanism of Action
Target of Action
Sobetirome, also known as GC-1 and QRX-431, is a selective thyromimetic . It selectively binds to and activates the thyroid hormone receptor TRβ1 over TRα1 . The TRβ1 receptor is the main hepatic form of the thyroid hormone (TH) receptor .
Mode of Action
This compound’s interaction with its targets leads to the activation of hepatic pathways that lower cholesterol . The receptor selectivity of this compound led to the hypothesis that it would lower cholesterol through activation of liver TRβ without stimulating cardiac function through TRα activation in the heart .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to cholesterol metabolism . By activating the TRβ1 receptor, this compound stimulates hepatic pathways that lower cholesterol . This action leads to a reduction in serum cholesterol and triglycerides, which can help prevent atherosclerosis, ischemic heart disease, stroke, and peripheral artery disease .
Result of Action
The primary result of this compound’s action is the lowering of cholesterol levels . This is achieved through the activation of hepatic pathways via the TRβ1 receptor . The reduction in cholesterol levels can have beneficial effects for individuals with dyslipidemia, obesity, and metabolic syndrome .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, genetic variations in dyslipidemias can affect the efficacy of this compound . For example, homozygous familial hypercholesterolemia (FH), caused by inherited defects in LDL receptor genes, causes severe statin-resistant hyperlipidemia and statin sensitivity differs among patients with heterozygous disease . Therefore, the effectiveness of this compound can vary among individuals based on their genetic makeup .
Biochemical Analysis
Biochemical Properties
Sobetirome interacts with thyroid hormone receptors (TRs) expressed in heterologous systems for accurate measurements of selective binding affinity . It has different binding affinities for each subtype of TRs . This compound’s interaction with these receptors is crucial for its biochemical role .
Cellular Effects
The effects of this compound on cells are largely mediated through its interaction with TRs . It influences cell function by modulating gene expression via these receptors
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with TRs . This binding results in structural rearrangements around the oxyacetic acid side chain, leading to additional hydrogen bonding interactions between this compound, receptor, and bound water molecules .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are quantified using liquid chromatography tandem-mass spectrometry (LC-MS/MS)
Metabolic Pathways
This compound is involved in metabolic pathways related to thyroid hormone regulation . It interacts with enzymes and cofactors within these pathways
Transport and Distribution
This compound is transported and distributed within cells and tissues
Preparation Methods
Synthetic Routes and Reaction Conditions: Sobetirome is synthesized through a multi-step process involving the formation of key intermediates. The synthetic route typically involves the following steps:
Formation of the Phenolic Intermediate: The synthesis begins with the preparation of a phenolic intermediate through a series of reactions, including alkylation and hydroxylation.
Coupling Reaction: The phenolic intermediate is then coupled with a suitable carboxylic acid derivative under specific reaction conditions to form the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain high-purity this compound.
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic route while ensuring consistency and quality. This typically includes optimizing reaction conditions, using high-purity reagents, and employing advanced purification techniques to achieve the desired yield and purity .
Chemical Reactions Analysis
Types of Reactions: Sobetirome undergoes various chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different pharmacological properties.
Substitution: Substitution reactions can modify the functional groups on this compound, potentially altering its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used in substitution reactions, depending on the desired modification.
Major Products: The major products formed from these reactions include oxidized, reduced, or substituted derivatives of this compound, each with distinct chemical and biological properties .
Scientific Research Applications
Chemistry: Sobetirome serves as a model compound for studying selective thyroid hormone receptor agonists and their interactions with receptors.
Biology: It is used to investigate the role of thyroid hormone receptors in metabolic regulation and lipid metabolism.
Medicine: this compound has shown promise in treating dyslipidemia, obesity, and other metabolic disorders. .
Industry: this compound’s selective action on thyroid hormone receptors makes it a valuable tool in drug development and screening for new therapeutic agents
Comparison with Similar Compounds
Eprotirome: Another thyromimetic compound with similar cholesterol-lowering properties but associated with cartilage defects in long-term use.
KB2115: A selective thyroid hormone receptor agonist investigated for its lipid-lowering effects.
GC-1: A compound structurally similar to sobetirome, also known for its selective action on thyroid hormone receptors
Uniqueness of this compound: this compound’s unique ability to selectively target TRβ and accumulate in the liver without causing significant thyrotoxic effects on the heart, muscle, and bone sets it apart from other similar compounds. This selective action makes this compound a promising candidate for safe and effective cholesterol-lowering therapies .
Properties
IUPAC Name |
2-[4-[(4-hydroxy-3-propan-2-ylphenyl)methyl]-3,5-dimethylphenoxy]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O4/c1-12(2)17-9-15(5-6-19(17)21)10-18-13(3)7-16(8-14(18)4)24-11-20(22)23/h5-9,12,21H,10-11H2,1-4H3,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNAZTOHXCZPOSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1CC2=CC(=C(C=C2)O)C(C)C)C)OCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60891557 | |
Record name | Sobetirome | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60891557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
211110-63-3 | |
Record name | Sobetirome | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=211110-63-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sobetirome [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0211110633 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sobetirome | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB07425 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Sobetirome | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60891557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SOBETIROME | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XQ31741E9Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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